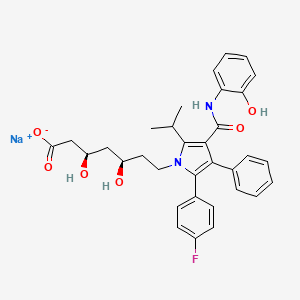
3,3,4,5-Tetrachlorobiphenyl
Übersicht
Beschreibung
3,3,4,5-Tetrachlorobiphenyl is a useful research compound. Its molecular formula is C12H8Cl4 and its molecular weight is 294.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Separation and Quantitation Techniques : Kamops et al. (1979) discussed methods for separating and quantifying 3,3′,4,4′-tetrachlorobiphenyl using Florisil column chromatography and gas-liquid chromatography, which are crucial for accurate measurement in environmental and toxicological studies (Kamops et al., 1979).
Dechlorination by Microorganisms : Van Dort and Bedard (1991) found that certain anaerobic microorganisms can dechlorinate polychlorinated biphenyls, including 3,3,4,5-Tetrachlorobiphenyl, which is significant for bioremediation efforts (Van Dort & Bedard, 1991).
Toxicity in Biological Systems : Brunström and Darnerud (1983) investigated the toxicity and distribution of 3,3',4,4'-tetrachlorobiphenyl in chick embryos, highlighting its potential teratogenic and toxic effects (Brunström & Darnerud, 1983).
Synthesis and Chemical Studies : Reich and Reich (1990) described the preparation of the 5,6-arene oxide of 3,3',4,4'-tetrachlorobiphenyl, which is important for understanding its chemical properties and potential applications (Reich & Reich, 1990).
Antiestrogenic and Antitumorigenic Activity : Ramamoorthy et al. (1999) discovered that 3,3',4,4'-Tetrachlorobiphenyl exhibits antiestrogenic and antitumorigenic activities in rodent and human breast cancer cells, which could be significant for therapeutic applications (Ramamoorthy et al., 1999).
Electrochemical Detection : Wei et al. (2011) developed an electrochemical impedance sensor for detecting polychlorinated biphenyls like 3,3',4,4'-tetrachlorobiphenyl, demonstrating its potential in environmental monitoring (Wei et al., 2011).
Pharmacokinetics in Animals : Tuey and Matthews (1977) studied the pharmacokinetics of 3,3',5,5'-tetrachlorobiphenyl in rats, providing insights into how it is metabolized and excreted, crucial for understanding its environmental and health impacts (Tuey & Matthews, 1977).
Eigenschaften
IUPAC Name |
1,2,6,6-tetrachloro-4-phenylcyclohexa-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl4/c13-10-6-9(7-12(15,16)11(10)14)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAOJVKRDRAMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=C(C1(Cl)Cl)Cl)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-](/img/structure/B8082867.png)
![(2R,4aS,6S,7S,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B8082884.png)


![(8S,9S,10R,11S,13S,14S,17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B8082893.png)
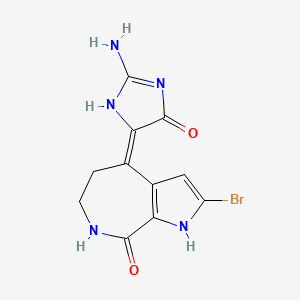
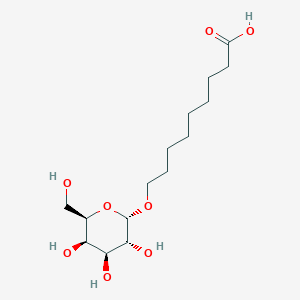
![[[[(2R,3R,4R,5R)-5-(5-amino-4-carbamoyl-imidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B8082913.png)
![sodium;[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B8082940.png)
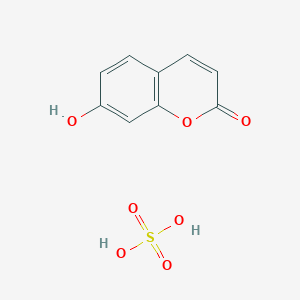
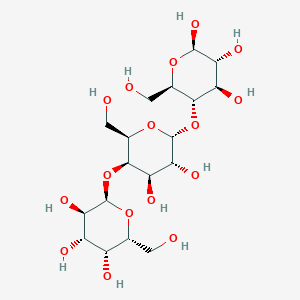
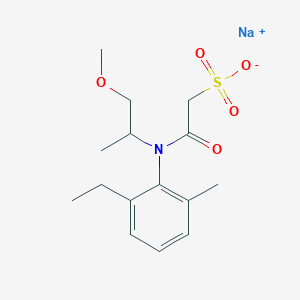
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8082971.png)
